molecular formula C22H15F4N3O2S B11597659 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11597659
M. Wt: 461.4 g/mol
InChI Key: SYLANQSXJSMAQQ-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano, methoxyphenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials.

    Introduction of Substituents: The cyano, methoxyphenyl, and trifluoromethyl groups are introduced through nucleophilic substitution reactions.

    Thioether Formation: The sulfanyl group is added via a thiolation reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors or catalysts.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyano and trifluoromethyl groups are known to enhance binding affinity and selectivity, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
  • 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide exhibits unique properties due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly influence the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems.

Properties

Molecular Formula

C22H15F4N3O2S

Molecular Weight

461.4 g/mol

IUPAC Name

2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H15F4N3O2S/c1-31-16-8-2-13(3-9-16)19-10-18(22(24,25)26)17(11-27)21(29-19)32-12-20(30)28-15-6-4-14(23)5-7-15/h2-10H,12H2,1H3,(H,28,30)

InChI Key

SYLANQSXJSMAQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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